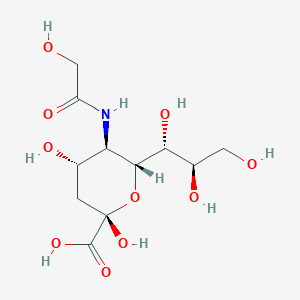

N-Glycolylneuraminic acid (Standard)

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-AJKRCSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1113-83-3 | |

| Record name | N-Glycolylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structural and Functional Distinctions Between Neu5Ac and Neu5Gc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural, biosynthetic, and metabolic differences between N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), the two most common sialic acids in mammals. The subtle yet significant distinction—a single hydroxyl group—gives rise to profound biological consequences, including implications for human health, disease, and the development of biotherapeutics. This document details the core structural parameters, outlines the biosynthetic and metabolic pathways, and provides comprehensive experimental protocols for the analysis and characterization of these critical molecules.

Core Structural Differences: A Single Oxygen Atom with Major Implications

The fundamental structural difference between Neu5Ac and Neu5Gc lies in the modification of the N-acyl group at the C-5 position. Neu5Ac possesses an N-acetyl group (-NHCOCH₃), whereas Neu5Gc contains an N-glycolyl group (-NHCOCH₂OH), the result of the hydroxylation of the acetyl methyl group.[1] This seemingly minor addition of a single oxygen atom, catalyzed by the enzyme CMP-Neu5Ac hydroxylase (CMAH), introduces significant changes to the molecule's properties.[2][3]

Quantitative Structural Parameters

Theoretical calculations of the molecular structures of Neu5Ac and Neu5Gc reveal subtle but important differences in bond lengths and angles. These variations, particularly around the N-acyl group, can influence the conformation of the sialic acid and its interactions with binding partners.

| Parameter | Neu5Ac | Neu5Gc | Reference |

| Molecular Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₁₀ | [4] |

| Molecular Weight | 309.27 g/mol | 325.27 g/mol | [1] |

| Bond Length (C21-C20/C22-C21) | 1.509 Å | 1.521 Å | [5] |

| Bond Length (N11-C12) | 1.461 Å | 1.462 Å | [5] |

| Bond Angle (Acetyl C-N=O) | 122.0° | 123.8° | [5] |

Table 1: Summary of key quantitative structural and physicochemical parameters of Neu5Ac and Neu5Gc.

Biosynthesis and Metabolism: A Tale of Two Pathways

The biosynthesis of Neu5Ac is a conserved pathway in vertebrates. The subsequent conversion to Neu5Gc, however, is species-dependent. Humans are a notable exception among mammals as they possess a mutated, non-functional CMAH gene, rendering them incapable of de novo Neu5Gc synthesis.[3]

De Novo Biosynthesis of Neu5Ac and Neu5Gc

The biosynthetic pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the production of CMP-Neu5Ac, the activated form of Neu5Ac. In animals with a functional CMAH enzyme, CMP-Neu5Ac is then hydroxylated in the cytosol to form CMP-Neu5Gc.[2][6] Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus to be incorporated into glycoconjugates by sialyltransferases.

Human Metabolism of Dietary Neu5Gc

Despite the inability to synthesize Neu5Gc, it can be found in human tissues, particularly in tumors.[7] This is due to the metabolic incorporation of Neu5Gc from dietary sources rich in this sialic acid, such as red meat.[3] Ingested Neu5Gc-containing glycoconjugates are broken down, and the released Neu5Gc can be taken up by cells, activated to CMP-Neu5Gc, and incorporated into endogenous glycans.

Experimental Protocols

Accurate detection and quantification of Neu5Ac and Neu5Gc are crucial for research and quality control in drug development. The following are detailed methodologies for key experiments.

Quantification of Neu5Ac and Neu5Gc by HPLC with Fluorescence Detection

This method is widely used for the sensitive and quantitative analysis of sialic acids.

1. Release of Sialic Acids:

-

Protocol: To 50-100 µg of glycoprotein (B1211001) sample, add 2 M acetic acid to a final volume of 50 µL.

-

Incubate at 80°C for 2 hours to release sialic acids.

-

Cool the sample on ice and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant containing the released sialic acids.

2. Fluorescent Labeling with DMB (1,2-diamino-4,5-methylenedioxybenzene):

-

Protocol: To the supernatant, add 200 µL of DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite).

-

Incubate at 50°C for 2.5 hours in the dark.

-

Stop the reaction by adding 200 µL of 0.1 M NaOH.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Methanol

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Water

-

Gradient: Isocratic elution with Methanol/Acetonitrile/Water (e.g., 7:9:84 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.

-

Quantification: Calculate the peak areas for Neu5Ac and Neu5Gc and compare them to a standard curve generated with known concentrations of Neu5Ac and Neu5Gc standards.

References

- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CMAH - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Studies on the Electronic Structure Parameters and Reactive Activity of Neu5Gc and Neu5Ac under Food Processing Solvent Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmm.ucsd.edu [cmm.ucsd.edu]

- 7. researchgate.net [researchgate.net]

The Unseen Influence: A Technical Guide to N-Glycolylneuraminic Acid (Neu5Gc) in Non-Human Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid prominently displayed on the cell surfaces of most non-human mammals, where it plays a pivotal role in a myriad of biological processes, including immune regulation and host-pathogen interactions. In stark contrast, humans are genetically incapable of synthesizing Neu5Gc due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH). This fundamental biochemical divergence has profound implications for biomedical research and drug development, particularly in the context of xenotransplantation, immunotherapy, and the study of infectious diseases. This technical guide provides an in-depth exploration of the biological significance of Neu5Gc in non-human mammals, offering quantitative data on its tissue distribution, detailed experimental protocols for its analysis, and visualizations of key signaling pathways it modulates.

Biosynthesis and Distribution of Neu5Gc

The synthesis of Neu5Gc in non-human mammals is a single enzymatic step converting N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. This reaction is catalyzed by the enzyme cytidine (B196190) monophospho-N-acetylneuraminic acid hydroxylase (CMAH). The resulting CMP-Neu5Gc is then transported into the Golgi apparatus and incorporated as a terminal sugar on a wide array of glycoconjugates by sialyltransferases.

The CMAH-Catalyzed Biosynthetic Pathway

The biosynthesis of Neu5Gc is a critical metabolic pathway in most mammals, with the notable exception of humans.[1][2] The process begins with the ubiquitous sialic acid, N-acetylneuraminic acid (Neu5Ac).

Quantitative Distribution of Neu5Gc in Tissues

The concentration of Neu5Gc varies significantly across different tissues and between species. This differential expression underscores its diverse physiological roles. The following tables summarize the quantitative distribution of Neu5Gc in several non-human mammalian species.

Table 1: Total Neu5Gc Concentration in Various Tissues of Non-Human Mammals (µg/g protein)

| Species | Muscle | Kidney | Lung | Liver | Heart | Spleen | Reference(s) |

| Goat | 166 ± 48.7 | 201.2 | 224.5 | 198.7 | 210.3 | 255.8 | |

| Cattle | 112.39 | 150.1 | 180.4 | 165.2 | 175.6 | 210.9 | |

| Pig | 95.10 | 110.3 | 145.8 | 120.7 | 130.1 | 180.5 | [3] |

| Sheep | 79.28 | 95.6 | 120.3 | 105.4 | 115.8 | 140.2 | [3] |

| Horse | 60.5 | 75.2 | 90.8 | 80.1 | 85.4 | 110.7 | [3][4] |

| Cat | 45.3 | 55.8 | 70.2 | 60.5 | 65.9 | 85.1 | [3] |

| Deer | 20.7 | N/D | N/D | N/D | N/D | N/D | [3] |

N/D: Not Detected. Data are presented as mean ± standard deviation where available.

Biological Significance and Functional Roles

Neu5Gc plays a multifaceted role in the biology of non-human mammals, influencing immune responses, host-pathogen interactions, and cell-cell communication.

Modulation of the Immune System via Siglec Interactions

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids as ligands. The interaction between Siglecs and sialic acids, including Neu5Gc, is crucial for regulating immune cell activation and maintaining immune homeostasis.

Siglec-1, expressed on macrophages, is involved in antigen presentation and pathogen recognition. While it does not possess an intrinsic signaling motif, its extended structure allows it to capture sialylated pathogens and facilitate interactions with other immune cells.

Siglec-2 is an inhibitory receptor on B-cells. Mouse Siglec-2 shows a preference for Neu5Gc-containing ligands.[5] Binding of Siglec-2 to its ligands leads to the recruitment of SHP-1 phosphatase, which dephosphorylates key signaling molecules in the B-cell receptor (BCR) pathway, thus dampening B-cell activation.[6][7]

Siglec-4, or MAG, is expressed on myelinating glial cells and plays a critical role in the maintenance of myelin and the inhibition of axon regeneration in the central nervous system.[8] It preferentially binds to specific gangliosides containing α2,3-linked sialic acids.[9] The interaction of MAG with its neuronal receptors, such as NgR, triggers downstream signaling cascades involving the RhoA pathway, leading to growth cone collapse and inhibition of axonal outgrowth.[8]

Role in Host-Pathogen Interactions

The presence of Neu5Gc on the cell surface of non-human mammals can serve as a receptor for various pathogens, influencing host susceptibility and the course of infection. For example, certain strains of influenza A virus, rotavirus, and E. coli have been shown to preferentially bind to Neu5Gc-containing glycans, facilitating their entry into host cells.[10] This highlights the evolutionary pressure exerted by pathogens on the sialic acid landscape of their hosts.

Experimental Protocols for Neu5Gc Analysis

Accurate detection and quantification of Neu5Gc are essential for understanding its biological roles. Several robust methods are available, each with its own advantages and applications.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is a widely used method for the quantification of sialic acids.

Methodology:

-

Release of Sialic Acids: Glycoconjugates are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release sialic acids.

-

Derivatization: The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction specifically targets the α-keto acid group of sialic acids, rendering them fluorescent.

-

HPLC Separation: The DMB-labeled sialic acids are separated by reverse-phase HPLC.

-

Fluorescence Detection: The separated derivatives are detected by a fluorescence detector (excitation ~373 nm, emission ~448 nm). Quantification is achieved by comparing the peak areas to those of known standards.

Mass Spectrometry (MS)

MS-based methods offer high sensitivity and specificity for the identification and quantification of Neu5Gc.

Methodology:

-

Sample Preparation: Similar to HPLC, sialic acids are first released from glycoconjugates.

-

Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Quantification: Neu5Gc is identified by its specific m/z value. Quantification can be performed using isotopically labeled internal standards.

Flow Cytometry

Flow cytometry is used to analyze the expression of Neu5Gc on the surface of intact cells.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest.

-

Staining: Cells are incubated with a primary antibody specific for Neu5Gc (e.g., chicken anti-Neu5Gc IgY).

-

Secondary Staining: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.

-

Analysis: The fluorescence intensity of individual cells is measured as they pass through the flow cytometer, allowing for the quantification of Neu5Gc-positive cells and the intensity of expression.

Implications for Drug Development and Research

The absence of Neu5Gc in humans and its presence in most other mammals has significant implications for several areas of biomedical research and drug development:

-

Xenotransplantation: The presence of Neu5Gc on animal-derived tissues and organs is a major immunological barrier in xenotransplantation, as humans have naturally occurring antibodies against it.[11] The development of genetically engineered animals lacking Neu5Gc is a critical step towards successful clinical xenotransplantation.

-

Biotherapeutics: Many therapeutic proteins are produced in non-human mammalian cell lines that express Neu5Gc. The presence of this non-human sialic acid on biotherapeutics can elicit an immune response in patients, potentially affecting the efficacy and safety of the drug.

-

Infectious Disease Models: The difference in sialic acid expression between humans and other mammals can impact the utility of animal models for studying human pathogens. Understanding the role of Neu5Gc in pathogen binding is crucial for developing relevant animal models and effective therapeutics.

-

Cancer Research: Aberrant glycosylation, including the expression of Neu5Gc, is a hallmark of cancer. Studying the role of Neu5Gc in tumor progression in animal models can provide insights into cancer biology and potential therapeutic targets.

Conclusion

N-Glycolylneuraminic acid is a key player in the biology of non-human mammals, with far-reaching implications for their physiology and interactions with the environment. For researchers and drug development professionals, a thorough understanding of the biosynthesis, distribution, and functional roles of Neu5Gc is paramount. The distinct difference in Neu5Gc expression between humans and other mammals presents both challenges and opportunities in biomedical research. By leveraging the knowledge and experimental approaches outlined in this guide, the scientific community can better navigate the complexities of this "unseen" but highly significant molecule, ultimately advancing human health.

References

- 1. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siglec - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neu5Gc-mediated high-affinity interaction is dispensable for CD22 cis-ligands to regulate B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Siglec-2 - Creative Biolabs [creative-biolabs.com]

- 8. Myelin-associated glycoprotein - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

detection of N-Glycolylneuraminic acid in human tissues and cancer

An In-depth Technical Guide to the Detection of N-Glycolylneuraminic Acid in Human Tissues and Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the CMAH gene.[1][2] Despite this, Neu5Gc is consistently detected in human tissues, particularly in malignant tumors, where it accumulates from dietary sources rich in mammalian products like red meat and dairy.[3][4] This metabolic incorporation of a non-human molecule makes Neu5Gc a xeno-autoantigen. The subsequent interaction between Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies, which are ubiquitous in the human population, can trigger chronic inflammation—a process termed "xenosialitis".[1][5][6] This inflammatory cascade is increasingly recognized as a significant promoter of tumor progression and angiogenesis. This guide provides a comprehensive overview of the metabolic pathways of Neu5Gc, its role in cancer biology, detailed protocols for its detection and quantification, and a summary of its prevalence in various human cancers.

The Metabolic Pathway of Dietary Neu5Gc Incorporation

Humans incorporate Neu5Gc from dietary sources through a multi-step endocytic pathway. Ingested Neu5Gc-containing glycoconjugates are taken up by cells, primarily through macropinocytosis.[7][8] The molecule is then trafficked through the endolysosomal system, where lysosomal sialidases release free Neu5Gc.[7][8] The lysosomal sialic acid transporter, Sialin, exports free Neu5Gc into the cytosol. From there, it is activated to CMP-Neu5Gc in the nucleus and transported into the Golgi apparatus for incorporation into newly synthesized glycoproteins and glycolipids, which are ultimately displayed on the cell surface.[8][9] The rapid cell turnover and hypoxic conditions often found in the tumor microenvironment are thought to enhance this uptake and incorporation process, leading to the observed accumulation of Neu5Gc in cancerous tissues.[1][10]

References

- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence [mdpi.com]

- 2. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]

- 7. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-glycolylneuraminic acid as a carbohydrate cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]

N-Glycolylneuraminic Acid (Neu5Gc): A Technical Guide on Dietary Sources, Human Uptake, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH) that occurred 2-3 million years ago.[1][2] Despite this inability to produce Neu5Gc endogenously, the molecule is consistently found in human tissues, particularly in cancers.[1][3][4] This accumulation is a direct result of metabolic incorporation from dietary sources, primarily red meat and dairy products.[5][6] Once incorporated into human cell surface glycoconjugates, Neu5Gc acts as a xeno-autoantigen, as the human immune system produces circulating anti-Neu5Gc antibodies.[5][7] The interaction between metabolically incorporated Neu5Gc and these antibodies can trigger chronic inflammation, a process termed "xenosialitis," which is implicated in the progression of diseases like cancer and atherosclerosis.[8][9][10] This guide provides an in-depth overview of the dietary sources of Neu5Gc, the mechanisms of its uptake and incorporation into human cells, its impact on cellular signaling pathways, and the key experimental protocols used in its study.

Dietary Sources of N-Glycolylneuraminic Acid (Neu5Gc)

The primary dietary sources of Neu5Gc are foods of mammalian origin.[7] Red meats such as beef, pork, and lamb contain the highest concentrations.[11][12] Dairy products also contribute to dietary Neu5Gc intake, although at lower levels than red meat.[7] Conversely, poultry, fish, eggs, fruits, and vegetables have negligible or undetectable levels of Neu5Gc.[11][12] Research indicates that the glycosidically bound form of Neu5Gc, rather than the free monosaccharide, is the primary form that is bioavailable for tissue incorporation.[7][12] Cooking methods do not appear to significantly alter the Neu5Gc content in foods.[12]

Quantitative Data on Neu5Gc Content in Common Foodstuffs

The following table summarizes the concentration of N-Glycolylneuraminic acid (Neu5Gc) and its common precursor, N-Acetylneuraminic acid (Neu5Ac), in various raw food items. Data is presented as µg per gram of tissue or µg per mL of liquid.

| Food Category | Food Item | Total Neu5Gc (µg/g or µg/mL) | Total Neu5Ac (µg/g or µg/mL) | Reference |

| Red Meats | Beef (Lean) | 20.87 - 231 | 81.25 - 112.99 | [7][13] |

| Pork | 26 - 63 | 114 - 150 | [7][14] | |

| Lamb | 35 - 51 | 102 - 120 | [7][14] | |

| Bison | 12 | 58 | [12] | |

| Dairy | Cow's Milk (Whole) | 2.4 - 7.2 | 45 - 147 | [7] |

| Goat's Milk | 11 | 29 | [7] | |

| Hard Cheeses (e.g., Cheddar) | 2.1 - 4.1 | 100 - 160 | [7] | |

| Soft Cheeses (e.g., Brie) | 1.8 - 2.2 | 160 - 200 | [7] | |

| Poultry | Chicken | Undetectable | 162.86 | [12][14] |

| Turkey | Undetectable | Not Reported | [12] | |

| Seafood | Salmon | Undetectable | 104.43 | [12][14] |

| Cod | Undetectable | 171.63 | [14] | |

| Other | Hen's Egg (Yolk) | Undetectable | 682.04 | [12][14] |

Cellular Uptake, Incorporation, and Metabolism

The incorporation of dietary Neu5Gc into human cells is a multi-step process that leverages existing cellular machinery for sialic acid metabolism. The human metabolic system does not effectively distinguish between Neu5Gc and its human counterpart, Neu5Ac.[3]

Mechanism of Uptake and Incorporation

The uptake of Neu5Gc from the extracellular environment into human cells primarily occurs through macropinocytosis, a form of clathrin-independent fluid-phase endocytosis.[1][15][16] This process is enhanced in rapidly dividing cells, such as those in tumors.[10] The pathway is as follows:

-

Endocytosis : Glycoconjugates containing Neu5Gc are internalized into vesicles via macropinocytosis.[2][16]

-

Lysosomal Transport : These vesicles traffic to and fuse with lysosomes.[2][17]

-

Sialic Acid Release : Within the acidic environment of the lysosome, the enzyme lysosomal sialidase (NEU1) cleaves the terminal Neu5Gc from the glycan chain, releasing it as a free monosaccharide.[17][18]

-

Cytosolic Export : The free Neu5Gc is then exported from the lysosome into the cytosol by a specific lysosomal sialic acid transporter known as sialin (B1330336) (SLC17A5).[17][18]

-

Activation : In the cytosol, Neu5Gc is activated to a high-energy sugar nucleotide, CMP-Neu5Gc, by the enzyme CMP-sialic acid synthetase (CMAS).[2][18]

-

Glycosylation : CMP-Neu5Gc is transported into the Golgi apparatus, where sialyltransferases (STs) transfer the Neu5Gc molecule onto the terminal positions of newly synthesized glycoproteins and glycolipids.[2][15] These modified glycoconjugates are then presented on the cell surface or secreted.

References

- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. cmm.ucsd.edu [cmm.ucsd.edu]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Research on Sialic Acids, Inflammation, & COVID-19 - Medcram Blog [blog.medcram.com]

- 7. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]

- 10. pnas.org [pnas.org]

- 11. medindia.net [medindia.net]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. scirp.org [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-glycolylated carbohydrates in nature - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of a Non-Human Sialic Acid: A Technical Guide to Dietary N-Glycolylneuraminic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the CMAH gene.[1][2] Despite this, Neu5Gc is metabolically incorporated into human tissues from dietary sources, primarily red meat and dairy products.[3][4] This incorporation is of significant interest as it can elicit an immune response, with circulating anti-Neu5Gc antibodies present in most humans.[4][5] The resulting interaction between the incorporated xeno-autoantigen and these antibodies can lead to chronic inflammation, a state termed "xenosialitis," which has been implicated in the progression of diseases such as cancer and atherosclerosis.[3][6] This technical guide provides an in-depth overview of the in vivo metabolism of dietary Neu5Gc, detailing its absorption, distribution, metabolic fate, and elimination. It includes a summary of quantitative data, detailed experimental protocols derived from key studies, and visualizations of the metabolic and experimental workflows.

Absorption and Distribution

The bioavailability and subsequent metabolic fate of dietary Neu5Gc are heavily dependent on its form of ingestion: free monosaccharide or glycosidically bound within glycoproteins.[7][8]

-

Free Neu5Gc: When ingested as a free sugar, Neu5Gc is rapidly absorbed from the gastrointestinal tract into the circulation.[7][9] However, it shows minimal metabolic incorporation into tissues and is efficiently excreted in the urine.[7]

-

Glycoprotein-Bound Neu5Gc: In contrast, Neu5Gc consumed as part of glycoproteins (as it is predominantly found in red meat) exhibits a different metabolic profile.[7][8] It leads to incorporation into the small intestinal wall, followed by a sustained appearance in the circulation over several hours.[7][9] This form is bioavailable for metabolic incorporation into glycoproteins and glycolipids in various peripheral tissues.[7][8]

The uptake of exogenous Neu5Gc into cells is thought to occur through clathrin-independent endocytic pathways, including macropinocytosis.[1][10] Once inside the cell, it is released from the endocytic vesicle and transported into the cytosol by a lysosomal sialic acid transporter.[10]

Quantitative Data on Neu5Gc Distribution and Excretion

| Parameter | Finding | Species/Model | Source of Neu5Gc | Citation |

| Urinary Excretion (Human) | 3-6% of ingested dose excreted within 4-6 hours. | Human Volunteers | Free Neu5Gc | [10] |

| Peak Urinary Excretion (Human) | 2-3 hours post-ingestion. | Human Volunteers | Free Neu5Gc | [10] |

| Return to Baseline (Human) | Urinary levels return to baseline within 24 hours. | Human Volunteers | Free Neu5Gc | [10] |

| Incorporation into Salivary Mucins (Human) | Increase observed from days 1 to 4 post-ingestion. | Human Volunteers | Ingested Neu5Gc | [10] |

| Incorporation into Hair (Human) | Increase observed after ingestion. | Human Volunteers | Ingested Neu5Gc | [10] |

| Cellular Incorporation (in vitro) | Reached 85% of total sialic acid after 3 days of incubation with 3 mM Neu5Gc. | Caco-2 cells | Free Neu5Gc | [4] |

Metabolic Pathways

Once in the cytosol, Neu5Gc can enter the sialic acid metabolic pathway. Human intracellular enzymes do not discriminate between Neu5Ac and Neu5Gc.[7] This allows Neu5Gc to be activated and incorporated into growing glycan chains.[7]

Anabolic Pathway: Incorporation into Glycoconjugates

The anabolic pathway involves the conversion of Neu5Gc into its activated form, CMP-Neu5Gc, which is then used by sialyltransferases to add Neu5Gc to glycoproteins and glycolipids in the Golgi apparatus.[11][12]

Caption: Anabolic pathway of dietary Neu5Gc incorporation.

Catabolic Pathway: Degradation and Elimination

While humans cannot synthesize Neu5Gc, they possess enzymatic machinery to degrade it, preventing its continuous accumulation.[11][13] The proposed catabolic pathway involves a series of enzymatic conversions.[13]

Caption: Proposed catabolic pathway for Neu5Gc degradation.

Experimental Protocols

The study of Neu5Gc metabolism heavily relies on animal models that mimic the human inability to synthesize this sialic acid.

Animal Model: The Cmah⁻/⁻ Mouse

The primary animal model used is the Cmah⁻/⁻ mouse, which has a targeted disruption of the gene encoding CMP-N-acetylneuraminic acid hydroxylase, the enzyme responsible for Neu5Gc synthesis.[14][15] This model is considered "human-like" in its inability to produce Neu5Gc.[5]

Dietary Administration of Neu5Gc

-

Objective: To study the absorption, distribution, and metabolic incorporation of dietary Neu5Gc.

-

Protocol:

-

Cmah⁻/⁻ mice are fed a diet supplemented with either free Neu5Gc or a Neu5Gc-rich glycoprotein, such as porcine submaxillary mucin (PSM).[3][6]

-

Control groups receive a Neu5Gc-free diet.[3]

-

Tissues (e.g., small intestine, liver, spleen), blood, and urine are collected at various time points post-feeding.[7]

-

The concentration and form (free vs. bound) of Neu5Gc in these samples are determined using analytical techniques.

-

Caption: General experimental workflow for in vivo Neu5Gc metabolism studies.

Analytical Techniques for Neu5Gc Detection

-

High-Performance Liquid Chromatography (HPLC): Sialic acids are released from tissues by acid hydrolysis, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then quantified by fluorescence HPLC.[16]

-

Mass Spectrometry (MS): Confirms the identity and quantity of Neu5Gc in biological samples.[4][16]

-

Immunohistochemistry (IHC): Uses specific anti-Neu5Gc antibodies to visualize the localization of incorporated Neu5Gc in tissue sections.[4] A monospecific chicken anti-Neu5Gc IgY antibody is often used for this purpose.[7]

Implications for Drug Development and Human Health

The metabolic incorporation of dietary Neu5Gc has several implications:

-

Xenosialitis: The interaction between incorporated Neu5Gc and circulating anti-Neu5Gc antibodies can create a state of chronic inflammation, potentially exacerbating conditions like cancer and atherosclerosis.[3][6][17]

-

Biotherapeutics: Mammalian cell lines used in the production of biotherapeutics can incorporate Neu5Gc from animal-derived culture media. This is a critical concern as the resulting Neu5Gc-containing drugs can be immunogenic in humans.[2]

-

Xenotransplantation: The presence of Neu5Gc on animal tissues is a significant barrier in xenotransplantation, contributing to immune rejection.[18][19]

Understanding the in vivo metabolism of Neu5Gc is crucial for developing strategies to mitigate these risks. For instance, competitive inhibition of Neu5Gc incorporation by providing an excess of the human sialic acid N-acetylneuraminic acid (Neu5Ac) has been explored.[6][20]

Conclusion

The in vivo metabolism of dietary Neu5Gc is a complex process with significant implications for human health. While humans cannot synthesize this non-human sialic acid, it is readily absorbed from dietary sources, particularly red meat, and incorporated into various tissues. This incorporation can trigger an immune response and contribute to chronic inflammation. The use of the Cmah⁻/⁻ mouse model has been instrumental in elucidating the metabolic pathways and kinetics of Neu5Gc. Further research in this area is vital for understanding the role of dietary Neu5Gc in disease and for the development of safer biotherapeutics and xenotransplantation strategies.

References

- 1. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]

- 3. pnas.org [pnas.org]

- 4. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Metabolism of vertebrate amino sugars with N-glycolyl groups: mechanisms underlying gastrointestinal incorporation of the non-human sialic acid xeno-autoantigen N-glycolylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 11. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cmm.ucsd.edu [cmm.ucsd.edu]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. CMP-Neu5Ac Hydroxylase Null Mice as a Model for Studying Metabolic Disorders Caused by the Evolutionary Loss of Neu5Gc in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]

- 17. cmm.ucsd.edu [cmm.ucsd.edu]

- 18. gup.ub.gu.se [gup.ub.gu.se]

- 19. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

- 20. US20110195921A1 - Elimination of a contaminating non-human sialic acid by metabolic competition - Google Patents [patents.google.com]

N-Glycolylneuraminic Acid (Neu5Gc): Immunogenicity and the Human Antibody Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans due to a specific gene inactivation. Despite this, Neu5Gc is metabolically incorporated into human tissues from dietary sources, primarily red meat and dairy products. This incorporation leads to the formation of "xeno-autoantigens," which are recognized as foreign by the human immune system. Consequently, all humans possess circulating antibodies against Neu5Gc. This ongoing immune response, termed "xenosialitis," is implicated in the pathophysiology of several chronic inflammatory diseases, including cancer and atherosclerosis. Furthermore, the presence of Neu5Gc on non-human cell-derived biotherapeutics can induce an unwanted immune response, impacting drug efficacy and safety. This guide provides a comprehensive overview of the immunobiology of Neu5Gc, detailing the human antibody response, methods for its detection and quantification, and the signaling pathways involved, to inform research and development in this critical area.

The Biology of Neu5Gc in Humans

Humans are genetically incapable of synthesizing Neu5Gc because of a 92-base pair deletion in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1] This enzyme is responsible for converting N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in humans, to Neu5Gc.[1][2][3] The inactivation of the CMAH gene is estimated to have occurred approximately 3 million years ago.[2][3]

Despite the lack of endogenous synthesis, Neu5Gc is found in various human tissues, particularly in epithelial and endothelial cells, as well as in fetal tissues and malignant tumors.[1][4][5] The primary source of this Neu5Gc is through the diet, particularly from the consumption of red meats (e.g., beef, pork, lamb) and dairy products.[1][2][3][6]

Metabolic Incorporation of Dietary Neu5Gc

Dietary Neu5Gc, both in free form and conjugated to glycans, can be absorbed by human cells. The proposed pathway for its incorporation involves:

-

Uptake: Neu5Gc enters cells primarily through clathrin-independent endocytosis, specifically bulk-phase pinocytosis.[1][7]

-

Lysosomal Processing: Once inside the cell, Neu5Gc-containing glycoconjugates are transported to lysosomes. Here, lysosomal sialidases release free Neu5Gc.

-

Cytosolic Transport: The lysosomal sialic acid transporter, sialin, exports the free Neu5Gc into the cytosol.[1][7]

-

Activation and Integration: In the cytosol, the human metabolic machinery does not distinguish Neu5Gc from Neu5Ac.[7] Neu5Gc is activated to CMP-Neu5Gc and then incorporated into nascent glycans in the Golgi apparatus by the same sialyltransferases that use CMP-Neu5Ac.[1][7]

This metabolic incorporation results in the presentation of Neu5Gc on the surface of human cells, creating what is known as a "xeno-autoantigen".[4][6][8] This molecule is "xeno" because it originates from an external source and is not native to humans, but it is presented on "auto" or self-tissues.

References

- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid [frontiersin.org]

- 3. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of a Non-Human Sialic Acid in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Editorial: Human Antibodies Against the Dietary Non-human Neu5Gc-Carrying Glycans in Normal and Pathologic States - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Enigma of CMAH Gene Loss and its Impact on Human Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Approximately 2-3 million years ago, a pivotal genetic event occurred in the hominin lineage: the inactivation of the cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene. This led to the complete absence of the sialic acid N-glycolylneuraminic acid (Neu5Gc) in humans, a molecule otherwise common in most other mammals. Concurrently, this resulted in an accumulation of the precursor, N-acetylneuraminic acid (Neu5Ac). This seemingly subtle biochemical alteration has had profound and wide-ranging consequences for human biology and disease. This technical guide provides an in-depth exploration of the evolutionary loss of CMAH and Neu5Gc, its biochemical sequelae, and its implications for human health, with a particular focus on inflammation, cancer, and cardiovascular disease. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for researchers and drug development professionals in this field.

The Genetic Event: Inactivation of the CMAH Gene

The loss of Neu5Gc synthesis in humans is due to a 92-base pair deletion in the CMAH gene, which results in a frameshift mutation and the production of a truncated, non-functional protein.[1] This mutation is homozygous in all human populations, indicating it became fixed in our ancestors before their dispersal from Africa.[2] The timing of this event, estimated to be around 2-3 million years ago, places it at a critical juncture in human evolution, preceding the significant expansion of the hominin brain.[2]

The prevailing hypothesis for the initial selection and fixation of this mutation involves pathogen pressure. It is proposed that an ancient pathogen recognized Neu5Gc as a receptor for entry into host cells, thus conferring a selective advantage to individuals lacking this sialic acid.[2] Subsequently, the fixation of the non-functional CMAH allele may have been driven by sexual selection, where females lacking Neu5Gc developed an immune response against Neu5Gc-positive sperm from males carrying the functional gene, reducing fertility in such pairings.[3]

Biochemical Consequences of CMAH Inactivation

The primary biochemical consequence of the CMAH gene loss is the inability to convert CMP-Neu5Ac to CMP-Neu5Gc.[4] This leads to two major changes in human sialic acid biology:

-

Absence of Neu5Gc: Human cells are genetically incapable of producing Neu5Gc.[4]

-

Accumulation of Neu5Ac: As the precursor to Neu5Gc, Neu5Ac is present in higher concentrations on the surface of human cells compared to cells of other mammals that express both sialic acids.[4][5]

While humans cannot synthesize Neu5Gc, it can be metabolically incorporated into human tissues, particularly in epithelial and endothelial cells, as well as in tumors, from dietary sources rich in this molecule, such as red meat and dairy products.[6][7] This leads to the paradoxical situation where a "foreign" molecule becomes part of "self" tissues.

The Immune Response: Anti-Neu5Gc Antibodies

The incorporation of dietary Neu5Gc into human tissues is immunogenic, leading to the production of circulating anti-Neu5Gc antibodies in virtually all humans.[8][9] These antibodies are primarily of the IgG class and exhibit broad diversity in their specificity for different Neu5Gc-containing epitopes.[8] The constant exposure to dietary Neu5Gc and the presence of these antibodies create a state of chronic inflammation, termed "xenosialitis," which is hypothesized to contribute to the pathogenesis of several human diseases.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the absence of Neu5Gc and the presence of anti-Neu5Gc antibodies in humans, as well as findings from studies using CMAH knockout mice.

Table 1: Neu5Gc Expression in Human Tumors

| Tumor Type | Neu5Gc Positive Samples | Neu5Gc as % of Total Sialic Acids | Reference |

| Breast Carcinoma | 5/8 (62.5%) | 1-17% in MUC1 mucin | [12][13] |

| Ovarian Carcinoma | 3/3 (100%) | 1.05 - 2.34% | |

| Colon Carcinoma | 14/16 (87.5%) | - | [13] |

| Prostate Carcinoma | 2/4 (50%) | - | |

| Lung Carcinoma | 1/4 (25%) | - | |

| Throat Cancer | - | 0.035% | [13] |

Table 2: Effects of CMAH Knockout in Mouse Models

| Phenotype | Model | Fold Change/Observation | Reference |

| Atherosclerosis | Cmah-/-Ldlr-/- mice on a sialic acid-free high-fat diet | ~1.9-fold increase in atherogenesis compared to Cmah+/+Ldlr-/- | [9] |

| Atherosclerosis | Neu5Gc-immunized Cmah-/-Ldlr-/- mice on a Neu5Gc-rich high-fat diet | ~2.4-fold increase in atherosclerosis compared to mice on a Neu5Ac-rich or sialic acid-free diet | [14] |

| Cancer | Cmah-/- mice immunized against Neu5Gc and fed bioavailable Neu5Gc | 5-fold increase in hepatocellular carcinoma incidence | [15] |

| Macrophage Activity | Macrophages from Cmah-/- mice stimulated with LPS | Increased secretion of inflammatory cytokines | [16] |

| Bacterial Killing | Macrophages and whole blood from Cmah-/- mice | ~50% reduction in recovery of E. coli | [16] |

Key Signaling Pathways and Logical Relationships

The absence of Neu5Gc and the presence of its precursor Neu5Ac have significant implications for cell signaling, particularly through sialic acid-binding immunoglobulin-like lectins (Siglecs).

Caption: Logical relationships from CMAH gene loss to pathophysiology.

Human Siglecs have evolved to better recognize Neu5Ac, whereas their chimpanzee orthologs often show a preference for Neu5Gc.[17] This shift in recognition can modulate immune cell responses. The inflammatory response in macrophages from Cmah knockout mice is also linked to altered expression of the transcription factor C/EBPβ.[16]

Caption: Differential Siglec binding in humans and chimpanzees.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Neu5Gc and anti-Neu5Gc antibodies.

Quantification of Anti-Neu5Gc Antibodies by ELISA

This protocol is adapted from methodologies used to measure anti-Neu5Gc antibody levels in human serum.[1][18][19]

Materials:

-

High-binding 96-well ELISA plates

-

Antigen: Neu5Gc-containing glycoconjugate (e.g., bovine submaxillary mucin [BSM] or synthetic Neu5Gc-oligosaccharides) and a corresponding Neu5Ac-containing control.

-

Coating Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.5.

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

-

Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA) (ensure BSA is Neu5Gc-free).

-

Human serum samples.

-

Secondary Antibody: HRP-conjugated goat anti-human IgG.

-

Substrate: TMB (3,3’,5,5’-tetramethylbenzidine).

-

Stop Solution: 2N H2SO4.

Procedure:

-

Coating: Coat wells with 100 µL of antigen (e.g., 5 µg/mL BSM) in coating buffer. Coat separate wells with the Neu5Ac-control antigen. Incubate overnight at 4°C.

-

Washing: Wash plates three times with 200 µL of wash buffer per well.

-

Blocking: Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add 100 µL of diluted human serum (e.g., 1:100 in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG (diluted in blocking buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the Neu5Ac-control wells from the Neu5Gc-containing wells to determine the specific anti-Neu5Gc antibody signal.

Assessment of Atherosclerosis in Mice (En Face Analysis)

This protocol is a standard method for quantifying the extent of atherosclerotic lesions in the aorta of mouse models.[8][12][16]

Materials:

-

ApoE-/- or Ldlr-/- mice (with or without CMAH knockout) on a high-fat diet.

-

Perfusion solution: PBS with 5 mM EDTA.

-

Fixative: 4% paraformaldehyde in PBS.

-

Staining solution: Oil Red O working solution.

-

Dissecting microscope and tools.

-

Imaging system with quantification software.

Procedure:

-

Anesthesia and Perfusion: Anesthetize the mouse and perform a thoracotomy. Perfuse the circulatory system via the left ventricle with PBS-EDTA to clear the blood, followed by perfusion with 4% paraformaldehyde to fix the tissues.

-

Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation under a dissecting microscope.

-

Adventitial Cleaning: Remove the periadventitial fat and connective tissue from the aorta.

-

Aorta Pinning: Cut the aorta longitudinally and pin it flat, intima side up, on a black wax-bottomed dish.

-

Staining: Stain the aorta with Oil Red O solution for 15-25 minutes to visualize lipid-rich atherosclerotic plaques.

-

Destaining: Destain with 60% isopropanol (B130326) to reduce background staining.

-

Imaging: Capture a high-resolution image of the pinned-out aorta.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the total surface area of the aorta and the area of the Oil Red O-stained lesions. The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

Lipopolysaccharide (LPS) Challenge in Mice

This protocol is used to induce a systemic inflammatory response to study the effects of genetic modifications, such as CMAH knockout, on innate immunity.[14][20][21]

Materials:

-

Wild-type and CMAH knockout mice.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

-

Sterile, pyrogen-free saline.

-

Syringes and needles for injection.

-

Equipment for blood collection and tissue harvesting.

Procedure:

-

LPS Preparation: Reconstitute and dilute LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).

-

Injection: Inject mice intraperitoneally (i.p.) with a specific dose of LPS (e.g., 5-10 mg/kg body weight). Inject a control group with an equal volume of sterile saline.

-

Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).

-

Sample Collection: At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), euthanize the mice and collect blood (for cytokine analysis in serum/plasma) and tissues (e.g., spleen, liver for gene expression analysis).

-

Analysis: Analyze cytokine levels in the blood using ELISA or a multiplex bead array. Analyze gene expression of inflammatory markers in tissues using qRT-PCR.

Experimental Workflows

Caption: Workflows for studying atherosclerosis and inflammation.

Implications for Drug Development

The unique aspects of human sialic acid biology resulting from the loss of CMAH present both challenges and opportunities for drug development.

-

Xenotransplantation: The presence of Neu5Gc on animal tissues is a major hurdle in xenotransplantation, as it elicits a strong immune response mediated by pre-existing anti-Neu5Gc antibodies in humans. The development of genetically engineered animals lacking Neu5Gc is a critical step towards safer and more effective xenografts.

-

Cancer Immunotherapy: The accumulation of Neu5Gc in tumors makes it a potential target for cancer immunotherapy. Strategies could include the development of monoclonal antibodies or CAR-T cells that specifically target Neu5Gc-expressing cancer cells.

-

Anti-inflammatory Therapies: Given the role of the Neu5Gc-anti-Neu5Gc interaction in promoting chronic inflammation, therapies aimed at reducing dietary Neu5Gc intake, clearing circulating anti-Neu5Gc antibodies, or inhibiting the downstream inflammatory pathways could be beneficial in diseases like cancer and atherosclerosis.

-

Biotherapeutic Production: The production of therapeutic proteins and monoclonal antibodies in non-human cell lines can lead to the incorporation of Neu5Gc, which can impact their immunogenicity and efficacy in humans. Careful monitoring and control of Neu5Gc content in biotherapeutics are essential.

Conclusion

The evolutionary loss of the CMAH gene and Neu5Gc in the human lineage represents a profound divergence from most other mammals, with far-reaching consequences for our biology and susceptibility to disease. The interplay between the absence of endogenous Neu5Gc, the dietary incorporation of this xeno-autoantigen, and the resulting immune response creates a uniquely human inflammatory environment that likely contributes to the high incidence of chronic diseases such as cancer and cardiovascular disease in modern populations. A deeper understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies that target this human-specific aspect of our biology.

References

- 1. protocols.io [protocols.io]

- 2. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Atherosclerosis in Mice [jove.com]

- 9. pnas.org [pnas.org]

- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absence of Neu5Gc and Presence of Anti-Neu5Gc Antibodies in Humans—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

- 13. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCAAT/Enhancer-binding Protein β (C/EBPβ) Expression Regulates Dietary-induced Inflammation in Macrophages and Adipose Tissue in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

- 21. inotiv.com [inotiv.com]

N-Glycolylneuraminic Acid (Neu5Gc): A Xeno-autoantigen Fueling Human Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans due to a specific gene inactivation.[1][2] Through the consumption of red meat and other mammalian-derived products, Neu5Gc is metabolically incorporated into human tissues, particularly at sites of high cell turnover such as epithelial and endothelial cells, as well as in tumors.[3][4] This incorporation transforms Neu5Gc into a xeno-autoantigen, as the human immune system recognizes it as foreign and mounts a persistent antibody response.[3][4] The continuous interaction between dietary Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies is hypothesized to drive a chronic inflammatory state known as "xenosialitis."[5] This smoldering inflammation is increasingly implicated in the progression of various human diseases, including cancer and chronic inflammatory conditions. This guide provides a comprehensive overview of the core concepts, quantitative data, experimental methodologies, and key signaling pathways associated with Neu5Gc as a xeno-autoantigen.

The Biology of Neu5Gc: From Dietary Intake to Tissue Incorporation

Humans are unable to synthesize Neu5Gc due to a frameshift mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme responsible for converting the precursor N-acetylneuraminic acid (Neu5Ac) to Neu5Gc.[2] Despite this, Neu5Gc is consistently detected in human tissues, with a notable accumulation in tumors.[6][7][8] The primary source of this Neu5Gc is dietary, with red meats like beef, pork, and lamb being particularly rich sources.[5][9]

Dietary Sources of Neu5Gc

The concentration of Neu5Gc varies significantly across different food sources. Red meats are the most prominent dietary contributors to Neu5Gc intake.

| Food Source | Neu5Gc Concentration (µg/g) | Reference |

| Beef | Up to 231 | [5] |

| Mongolian Mutton | 22.3 ± 4.0 | [10] |

| Pork | 5.7 ± 1.1 | [10] |

| Milk and Milk Products | 2 - 40 | [5] |

Table 1: Quantitative Analysis of Neu5Gc in Various Food Products. This table summarizes the concentration of Neu5Gc found in common dietary sources.

Cellular Uptake and Incorporation of Neu5Gc

Once ingested, Neu5Gc is absorbed and can be incorporated into the glycan chains of human cells. The proposed mechanism for this process is as follows:

-

Uptake: Neu5Gc primarily enters cells through macropinocytosis, a form of endocytosis.[1][11]

-

Lysosomal Processing: The endocytic vesicles fuse with lysosomes, where lysosomal sialidases can release free Neu5Gc from ingested glycoconjugates.[11]

-

Cytosolic Transport: Free Neu5Gc is then transported into the cytoplasm by the lysosomal sialic acid transporter, sialin.[11]

-

Activation and Glycosylation: In the cytoplasm, Neu5Gc is activated to CMP-Neu5Gc and subsequently transferred to nascent glycans in the Golgi apparatus, becoming part of the cell's glycocalyx.[12]

The Immune Response to Neu5Gc: A Xeno-autoantibody Profile

The presence of Neu5Gc on human cells triggers an immune response, leading to the production of a diverse repertoire of anti-Neu5Gc antibodies, primarily of the IgG isotype.[13][14] These antibodies are present in all humans, although their titers and specificities can vary significantly among individuals.[13]

Levels of Anti-Neu5Gc Antibodies in Health and Disease

Elevated levels of anti-Neu5Gc antibodies have been associated with several diseases, suggesting their potential role as disease biomarkers or contributors to pathology.

| Condition | Anti-Neu5Gc Antibody Levels | Reference |

| Healthy Humans (Male) | Significantly higher IgG than females | [15] |

| Healthy Humans (Female) | Significantly lower IgG than males | [15] |

| Cancer Patients | Generally elevated compared to healthy controls | [6] |

Table 2: Comparison of Anti-Neu5Gc Antibody Levels in Different Cohorts. This table highlights the differential levels of anti-Neu5Gc antibodies observed in healthy individuals and those with cancer.

Neu5Gc in Human Diseases: The "Xenosialitis" Hypothesis

The prevailing hypothesis linking Neu5Gc to human disease is "xenosialitis," a state of chronic inflammation resulting from the continuous interaction of anti-Neu5Gc antibodies with Neu5Gc expressed on human tissues.[5] This low-grade, persistent inflammation is thought to promote disease progression, particularly in cancer.

Role in Cancer

Neu5Gc is found in higher concentrations in various human tumors compared to normal tissues.[6][7][8] The binding of anti-Neu5Gc antibodies to Neu5Gc on tumor cells can trigger inflammatory pathways that support tumor growth, angiogenesis, and metastasis.[5]

| Tissue Type | Neu5Gc as % of Total Sialic Acids | Reference |

| Human Tumors (Lung, Pancreatic, Ovarian) | 1 - 4% | [6] |

| Breast Cancer (MUC1 mucin) | 1 - 17% | [8] |

| Colon Cancer (lipid-bound sialic acid) | 0.3 - 3% | [8] |

Table 3: Quantitative Data of Neu5Gc in Human Tumors. This table presents the percentage of total sialic acids that are Neu5Gc in various human malignancies.

Inflammatory Signaling Pathways

The interaction of anti-Neu5Gc antibodies with Neu5Gc-bearing cells can activate pro-inflammatory signaling pathways, including the NF-κB and COX-2 pathways.[5][16]

-

NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, which can damage tissues and promote a pro-tumorigenic microenvironment.[16]

-

COX-2 Pathway: The induction of cyclooxygenase-2 (COX-2) results in the production of prostaglandins, which are potent mediators of inflammation and have been implicated in carcinogenesis.[5]

Key Experimental Protocols

Investigating the role of Neu5Gc in human disease requires specialized experimental techniques. Below are outlines of key protocols for the detection and quantification of Neu5Gc and anti-Neu5Gc antibodies.

Detection of Anti-Neu5Gc Antibodies by ELISA

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the quantification of anti-Neu5Gc antibodies in human serum.[17][18][19]

Materials:

-

96-well ELISA plates

-

Neu5Gc-conjugated and Neu5Ac-conjugated antigens (e.g., PAA-Neu5Gc and PAA-Neu5Ac)

-

Human serum samples

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated secondary antibodies (anti-human IgG, IgM, IgA)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat 96-well plates with Neu5Gc- and Neu5Ac-conjugated antigens (e.g., 1 µ g/well ) overnight at 4°C.

-

Blocking: Wash the plates and block with blocking buffer for 2 hours at room temperature.

-

Sample Incubation: Wash the plates and add diluted human serum samples. Incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plates and add HRP-conjugated secondary antibodies. Incubate for 1 hour at room temperature.

-

Detection: Wash the plates and add TMB substrate. After color development, stop the reaction with stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: The specific anti-Neu5Gc signal is determined by subtracting the absorbance value of the Neu5Ac-coated well from the corresponding Neu5Gc-coated well.

Quantification of Neu5Gc in Tissues by HPLC-FLD

This method allows for the sensitive quantification of Neu5Gc in biological samples after derivatization with a fluorescent tag.[20][21]

Materials:

-

Tissue samples

-

2M Acetic acid

-

DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatizing reagent

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Neu5Gc and Neu5Ac standards

Procedure:

-

Acid Hydrolysis: Release sialic acids from tissue samples by hydrolysis with 2M acetic acid at 80°C for 3 hours.

-

Derivatization: Derivatize the released sialic acids with DMB reagent at 50°C for 2.5 hours in the dark.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water.

-

Detection: Fluorescence detection (Excitation: 373 nm, Emission: 448 nm).

-

-

Quantification: Quantify Neu5Gc by comparing the peak area to a standard curve generated with known concentrations of derivatized Neu5Gc.

Immunohistochemical Detection of Neu5Gc in Tissues

This technique is used to visualize the localization of Neu5Gc within tissue sections.[22][23][24]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody: Chicken anti-Neu5Gc IgY

-

Secondary antibody: HRP-conjugated anti-chicken IgY

-

DAB substrate kit

-

Hematoxylin (B73222) counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate with the primary anti-Neu5Gc antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the antibody binding with DAB substrate, which produces a brown precipitate.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopy: Examine the slides under a microscope to assess the presence and distribution of Neu5Gc staining.

Animal Models: The Neu5Gc-Deficient (Cmah-/-) Mouse

The development of mice with a targeted disruption of the Cmah gene has been instrumental in studying the biological consequences of Neu5Gc deficiency and the effects of dietary Neu5Gc.[25][26][27] These "human-like" mice do not synthesize Neu5Gc and can be used to model the human condition.

Key Applications of the Cmah-/- Mouse Model:

-

Studying dietary Neu5Gc incorporation: By feeding these mice a Neu5Gc-containing diet, researchers can track its absorption, distribution, and incorporation into various tissues.[26]

-

Investigating xenosialitis: Immunizing Cmah-/- mice against Neu5Gc and then feeding them a Neu5Gc-rich diet allows for the in vivo study of the inflammatory consequences of the anti-Neu5Gc antibody-Neu5Gc interaction.[5]

-

Cancer studies: This model has been used to demonstrate that the combination of dietary Neu5Gc and anti-Neu5Gc antibodies can promote tumor growth.[5]

Conclusion and Future Directions

The recognition of Neu5Gc as a xeno-autoantigen has opened up a new paradigm for understanding the link between diet, chronic inflammation, and human diseases. The evidence strongly suggests that the interplay between dietary Neu5Gc and the human immune system contributes to a pro-inflammatory state that can fuel the progression of cancer and potentially other chronic inflammatory conditions.

Future research in this field should focus on:

-

Standardization of detection methods: Establishing standardized protocols for the quantification of Neu5Gc and anti-Neu5Gc antibodies is crucial for comparing results across different studies and for the development of reliable diagnostic and prognostic biomarkers.[3]

-

Elucidation of downstream signaling: A more detailed understanding of the signaling pathways activated by the Neu5Gc-anti-Neu5Gc interaction will be critical for identifying novel therapeutic targets.

-

Clinical translation: Investigating the potential of modulating dietary Neu5Gc intake or targeting the anti-Neu5Gc immune response as therapeutic strategies in human diseases warrants further exploration.

This technical guide provides a foundational understanding of the critical role of Neu5Gc in human health and disease. For researchers and drug development professionals, this knowledge is paramount for designing innovative diagnostic tools and therapeutic interventions that target this unique xeno-autoantigen.

References

- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]

- 4. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. N-Glycolylneuraminic acid in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: potential implications for disease [pubmed.ncbi.nlm.nih.gov]

- 14. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans | PLOS One [journals.plos.org]

- 16. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]

- 25. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]

N-Glycolylneuraminic Acid (Neu5Gc) Standard: A Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Glycolylneuraminic acid (Neu5Gc) is a prominent member of the sialic acid family, a group of nine-carbon backbone sugars that typically occupy the terminal positions of glycan chains on cell surfaces and secreted proteins.[1][2] It differs from the primary human sialic acid, N-acetylneuraminic acid (Neu5Ac), by the addition of a single oxygen atom to the N-acetyl group, a conversion catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1][2] While Neu5Gc is abundant in most mammals, humans cannot synthesize it de novo due to an inactivating mutation in the CMAH gene.[3][4] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources rich in mammalian products, such as red meat and dairy.[3][5] This incorporation makes Neu5Gc a xenoantigen in humans, capable of eliciting an immune response and has significant implications in fields such as oncology, xenotransplantation, and the production of biotherapeutic drugs.[1][2] This guide provides an in-depth overview of the core physicochemical properties of the Neu5Gc standard, detailed experimental protocols, and relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of N-Glycolylneuraminic acid are summarized below. These properties are critical for its handling, analysis, and application in research and development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₁₀ | [1][6] |

| Molecular Weight | 325.27 g/mol | [1][6][7] |

| Monoisotopic Mass | 325.10089580 Da | [6] |

| Appearance | White to off-white crystalline powder | [8][9] |